

Tarlox-TKI: A Deep Dive into the Hypoxia-Activated Pan-ErbB Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tarlox-TKI, the active metabolite of the prodrug tarloxotinib, is an irreversible pan-ErbB tyrosine kinase inhibitor (TKI) that has demonstrated significant preclinical and clinical activity against a range of cancers driven by the ErbB family of receptor tyrosine kinases. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data associated with **Tarlox-TKI**.

Tarloxotinib was developed to overcome the dose-limiting toxicities associated with systemic inhibition of wild-type epidermal growth factor receptor (EGFR) by conventional TKIs. Its innovative hypoxia-activated prodrug strategy allows for the targeted release of the potent TKI, **Tarlox-TKI**, within the hypoxic microenvironment characteristic of many solid tumors. This tumor-selective activation leads to a higher concentration of the active drug at the tumor site, thereby enhancing its therapeutic index.

Chemical Structure and Properties

Tarlox-TKI is a small molecule inhibitor with the chemical name (2E)-N-{4-[(3-bromo-4-chlorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl}-4-(dimethylamino)but-2-enamide. Its structure is characterized by a pyrido[3,4-d]pyrimidine core, which is crucial for its interaction with the ATP-binding pocket of the ErbB kinases.



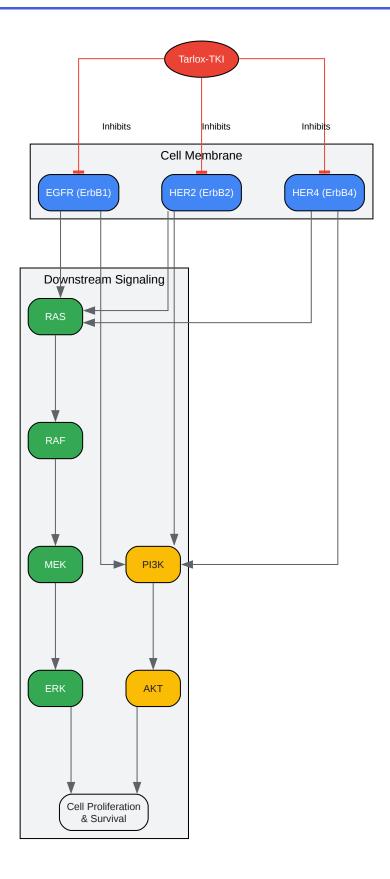
Property	Value	Reference
Chemical Formula	C19H18BrCIN6O	[1][2]
Molecular Weight	461.74 g/mol	[1]
CAS Number	2135696-72-7	[1]
Appearance	Solid Powder	[1]
Solubility	DMSO: 100 mg/mL (216.57 mM)	[1]
Purity	≥98%	[1]
InChIKey	QBACGOWRJDBXSG- ONEGZZNKSA-N	[1]
SMILES	CN(C)C/C=C/C(=O)NC1=CC2 =C(NC3=CC(Br)=C(Cl)C=C3) N=CN=C2C=N1	[1]

Mechanism of Action

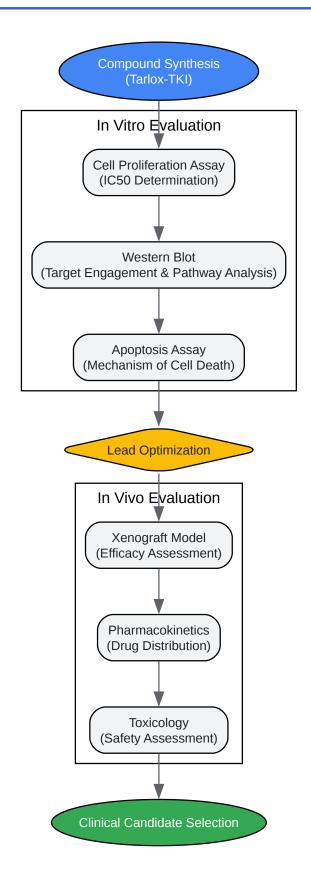
Tarloxotinib is a hypoxia-activated prodrug that releases its active metabolite, **Tarlox-TKI**, under low oxygen conditions. This process is initiated by the reduction of a 4-nitroimidazole trigger appended to the prodrug, which is more stable in normoxic tissues. In the hypoxic environment of tumors, the trigger fragments, releasing the potent, irreversible pan-ErbB TKI.

Tarlox-TKI covalently binds to the cysteine residue in the ATP-binding pocket of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to irreversible inhibition of their kinase activity. This blockade prevents the autophosphorylation and activation of the receptors, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and migration, primarily the PI3K/AKT and MAPK/ERK pathways.









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References

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- 2. researchgate.net [researchgate.net]
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